PSMA-Val-Cit-PAB-MMAE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PSMA-Val-Cit-PAB-MMAE is a novel small-molecule conjugate designed for targeted chemotherapy, particularly for prostate cancer. This compound targets the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells, and delivers the cytotoxic agent monomethyl auristatin E (MMAE) to these cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PSMA-Val-Cit-PAB-MMAE involves several key steps:
Preparation of the PSMA-targeting moiety: This involves synthesizing a urea-based PSMA-targeting ligand.
Linker Synthesis: The Val-Cit-PAB linker is synthesized, which includes a valine-citrulline dipeptide and a para-aminobenzyl carbamate (PAB) group.
Conjugation: The PSMA-targeting moiety is conjugated to the Val-Cit-PAB linker, followed by the attachment of monomethyl auristatin E (MMAE) to the linker
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of the individual components followed by their conjugation under controlled conditions. The process requires stringent quality control to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
PSMA-Val-Cit-PAB-MMAE undergoes several types of chemical reactions:
Conjugation: The synthesis involves conjugation reactions to attach the PSMA-targeting moiety and MMAE to the linker.
Common Reagents and Conditions
Reagents: Urea-based PSMA-targeting ligand, valine-citrulline dipeptide, para-aminobenzyl carbamate, monomethyl auristatin E.
Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the components
Major Products
The major product of these reactions is the this compound conjugate, which is a highly selective and potent chemotherapeutic agent .
Aplicaciones Científicas De Investigación
PSMA-Val-Cit-PAB-MMAE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of PSMA-Val-Cit-PAB-MMAE involves several steps:
Targeting: The PSMA-targeting moiety selectively binds to PSMA on the surface of prostate cancer cells.
Internalization: The conjugate is internalized by the cancer cells through receptor-mediated endocytosis.
Release: Inside the lysosomes, the Val-Cit-PAB linker is cleaved by cathepsin B, releasing MMAE.
Cytotoxicity: MMAE inhibits cell division by blocking the polymerization of tubulin, leading to cell death.
Comparación Con Compuestos Similares
PSMA-Val-Cit-PAB-MMAE is unique due to its highly selective targeting of PSMA and the use of the Val-Cit-PAB linker for controlled release of MMAE. Similar compounds include:
Anti-PSMA-MC-vc-PAB-MMAE: Another PSMA-targeted conjugate with a similar mechanism of action.
These compounds highlight the advancements in targeted drug delivery systems and the ongoing efforts to improve the efficacy and safety of chemotherapeutic agents.
Propiedades
Fórmula molecular |
C114H165ClN20O26 |
---|---|
Peso molecular |
2267.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-[3-[4-[4-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutyl]triazol-1-yl]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C114H165ClN20O26/c1-15-72(8)100(90(159-13)65-95(141)135-61-30-41-89(135)102(160-14)73(9)103(145)120-74(10)101(144)79-35-21-17-22-36-79)131(11)109(151)98(70(4)5)128-108(150)99(71(6)7)132(12)114(158)161-68-77-44-48-81(49-45-77)121-105(147)84(40-29-57-119-112(116)156)123-107(149)97(69(2)3)127-92(138)42-28-38-82-67-134(130-129-82)60-31-58-118-104(146)87(64-76-46-50-83(136)51-47-76)124-106(148)88(63-75-32-19-16-20-33-75)122-93(139)54-53-91(137)117-56-25-18-23-43-94(140)133(66-78-34-27-37-80(115)62-78)59-26-24-39-85(110(152)153)125-113(157)126-86(111(154)155)52-55-96(142)143/h16-17,19-22,27,32-37,44-51,62,67,69-74,84-90,97-102,136,144H,15,18,23-26,28-31,38-43,52-61,63-66,68H2,1-14H3,(H,117,137)(H,118,146)(H,120,145)(H,121,147)(H,122,139)(H,123,149)(H,124,148)(H,127,138)(H,128,150)(H,142,143)(H,152,153)(H,154,155)(H3,116,119,156)(H2,125,126,157)/t72-,73+,74+,84-,85-,86-,87-,88-,89-,90+,97-,98-,99-,100-,101+,102+/m0/s1 |
Clave InChI |
HQGAXUPTPWZFGA-OESYFJANSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC4=CN(N=N4)CCCNC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CCC(=O)NCCCCCC(=O)N(CCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CC7=CC(=CC=C7)Cl |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC4=CN(N=N4)CCCNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)CCC(=O)NCCCCCC(=O)N(CCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CC7=CC(=CC=C7)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.